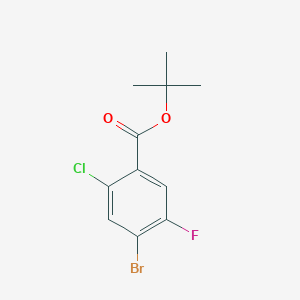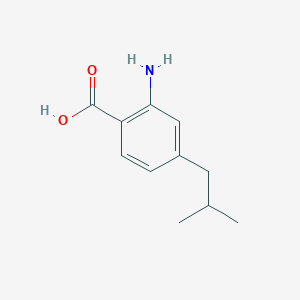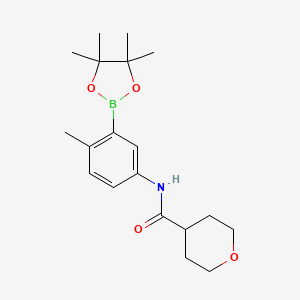
7-bromo-1H-1,2,3-benzotriazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-1H-1,2,3-benzotriazin-4-one: is a heterocyclic compound that features a benzotriazine ring substituted with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-1,2,3-benzotriazin-4-one typically involves the bromination of 1H-1,2,3-benzotriazin-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Example Reaction: 1H-1,2,3-benzotriazin-4-one + Br₂ → this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Substitution Reactions: 7-bromo-1H-1,2,3-benzotriazin-4-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation and Reduction: While the benzotriazine ring is relatively stable, certain conditions can lead to oxidation or reduction of the compound. For example, strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the ring, while reducing agents like sodium borohydride (NaBH₄) can reduce it.
Example Reaction: this compound + NaBH₄ → Reduced product
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Potassium permanganate (KMnO₄): Oxidizing agent.
Sodium borohydride (NaBH₄): Reducing agent.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 7-amino-1H-1,2,3-benzotriazin-4-one derivative.
科学的研究の応用
Chemistry
In chemistry, 7-bromo-1H-1,2,3-benzotriazin-4-one is used as an intermediate in the synthesis of various heterocyclic compounds
Biology and Medicine
In biological and medicinal research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. These compounds may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for creating a wide range of products.
作用機序
The mechanism of action of 7-bromo-1H-1,2,3-benzotriazin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the derivative .
類似化合物との比較
Similar Compounds
1H-1,2,3-benzotriazin-4-one: The parent compound without the bromine substitution.
7-chloro-1H-1,2,3-benzotriazin-4-one: A similar compound with a chlorine atom instead of bromine.
7-fluoro-1H-1,2,3-benzotriazin-4-one: A fluorine-substituted analogue.
Uniqueness
The presence of the bromine atom in 7-bromo-1H-1,2,3-benzotriazin-4-one can significantly alter its chemical and biological properties compared to its analogues. Bromine’s larger size and higher electronegativity compared to chlorine or fluorine can affect the compound’s reactivity and binding interactions, potentially leading to unique biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications. Continued research into its synthesis, reactions, and applications will likely uncover even more uses for this intriguing compound.
特性
IUPAC Name |
7-bromo-1H-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMOJCNMIKZSGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NN=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol](/img/structure/B8177498.png)

![ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B8177511.png)






